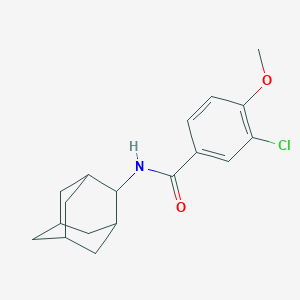![molecular formula C20H18N2O2S B278508 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B278508.png)
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, commonly known as NTBC, is a synthetic chemical compound that has been extensively studied for its biochemical and physiological effects. NTBC is a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and is used in the treatment of hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. The purpose of
Mécanisme D'action
NTBC exerts its pharmacological effects by inhibiting 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway. 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisic acid (HGA), which is further metabolized to formylacetoacetate (FAA). Inhibition of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide by NTBC leads to the accumulation of HPP and a decrease in the levels of HGA and FAA. This results in a decrease in the production of toxic metabolites and an improvement in the clinical symptoms of HT1.
Biochemical and Physiological Effects
NTBC has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. In vitro studies have shown that NTBC inhibits 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide activity in a dose-dependent manner, with an IC50 value of 0.2-0.5 μM. NTBC has also been shown to reduce the levels of toxic metabolites in HT1 patients, leading to an improvement in liver function, growth, and neurological symptoms. In addition, NTBC has been shown to have anti-tumor activity in various cancer cell lines, although the exact mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
NTBC has several advantages for lab experiments, including its high potency and specificity for 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, its ability to reduce the levels of toxic metabolites in HT1 patients, and its potential applications in cancer therapy. However, NTBC also has some limitations, including its high cost and the potential for off-target effects at high concentrations. In addition, the long-term effects of NTBC treatment in HT1 patients are not fully understood, and further research is needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for research on NTBC, including the development of more efficient synthesis methods, the optimization of NTBC dosage and duration of treatment in HT1 patients, and the investigation of its potential applications in cancer therapy. In addition, further research is needed to elucidate the exact mechanism of action of NTBC in cancer cells and to identify potential off-target effects at high concentrations. Overall, NTBC is a promising compound with significant potential for scientific research and clinical applications.
Méthodes De Synthèse
The synthesis of NTBC involves the reaction of 2-naphthylamine with 2-chloro-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, followed by the addition of triethylamine and isobutyl chloroformate. The resulting product is then purified by column chromatography to obtain pure NTBC. The synthesis of NTBC has been optimized over the years to improve yield and purity, and various modifications have been made to the reaction conditions.
Applications De Recherche Scientifique
NTBC has been extensively studied for its scientific research applications, particularly in the field of HT1. HT1 is a rare genetic disorder that affects the metabolism of the amino acid tyrosine, leading to the accumulation of toxic metabolites in the liver, kidney, and brain. NTBC is a potent inhibitor of 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, an enzyme involved in the tyrosine catabolic pathway, and has been shown to reduce the levels of toxic metabolites in patients with HT1. NTBC has also been studied for its potential applications in cancer therapy, as 2-(2-Naphthamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is overexpressed in various types of cancer cells.
Propriétés
Formule moléculaire |
C20H18N2O2S |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
2-(naphthalene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2S/c21-18(23)17-15-7-3-4-8-16(15)25-20(17)22-19(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H2,21,23)(H,22,24) |
Clé InChI |
JBJUKHYBIPJISQ-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
SMILES canonique |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC4=CC=CC=C4C=C3)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-ethyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278430.png)
![4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278432.png)
![N-{[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B278436.png)
![5-(2,5-dichlorophenyl)-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278437.png)
![N-(4-{[(2,4-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278438.png)
![3-chloro-4-methyl-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B278439.png)
![3-bromo-4-ethoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278441.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![N-{2-methoxy-4-[(phenoxyacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B278443.png)
![2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]nicotinamide](/img/structure/B278444.png)
![5-bromo-N-[4-(isobutyrylamino)phenyl]-2-furamide](/img/structure/B278446.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)